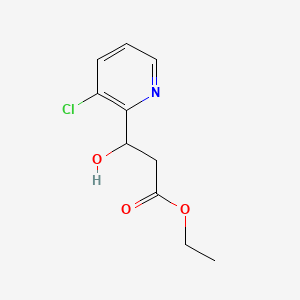
Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate: . This compound features a pyridine ring substituted with a chloro group and a hydroxypropanoate ester group. It is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-2-pyridylamine with ethyl acetoacetate under specific conditions to form the desired ester.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of catalysts and controlled reaction environments to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives may exhibit pharmacological activities that are beneficial for human health.
Industry: In the industry, this compound is utilized in the production of various chemical products, including pesticides and herbicides. Its unique properties make it valuable for developing new formulations and applications.
Mechanism of Action
The mechanism by which Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that are beneficial for therapeutic purposes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 3-(2-pyridyl)-3-hydroxypropanoate: Similar structure but lacks the chloro group.
Ethyl 3-(3-bromo-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a bromo group instead of chloro.
Ethyl 3-(3-fluoro-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a fluoro group instead of chloro.
Uniqueness: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This chloro group provides distinct chemical properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5,8,13H,2,6H2,1H3 |
InChI Key |
DRNZJKMDRNAEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=N1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















